2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide
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Overview
Description
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of dichloro-substituted benzamide and a dioxidotetrahydrothiophenyl group
Biochemical Analysis
Biochemical Properties
The compound 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .
Cellular Effects
This compound, as a GIRK channel activator, can influence cell function by modulating the excitability of cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . By activating these channels, the compound can influence the flow of potassium ions across the cell membrane, thereby affecting cellular excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Dioxidotetrahydrothiophenyl Group: The dioxidotetrahydrothiophenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with an appropriate electrophile, followed by oxidation to form the sulfone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the modulation of potassium channels.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to act as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . This interaction modulates the excitability of cells, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also contains a dioxidotetrahydrothiophenyl group and has been studied for its pharmacological properties.
2,4-dichlorobenzamide: Lacks the dioxidotetrahydrothiophenyl group but shares the benzamide core.
Uniqueness
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is unique due to the combination of the dichloro-substituted benzamide and the dioxidotetrahydrothiophenyl group. This structural combination imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c13-9-1-2-10(11(14)5-9)12(16)15-6-8-3-4-19(17,18)7-8/h1-2,5,8H,3-4,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNJWJAOBBDOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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